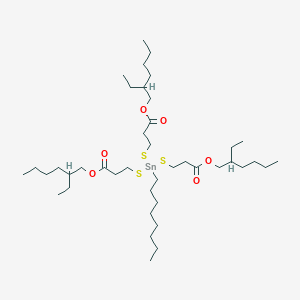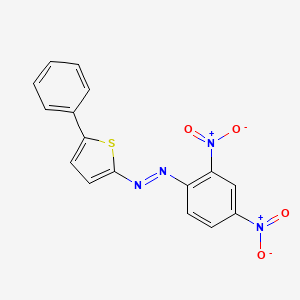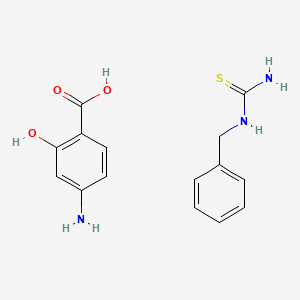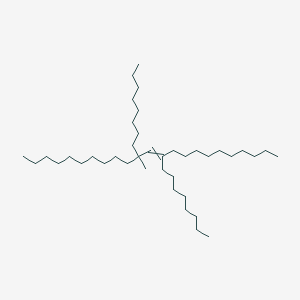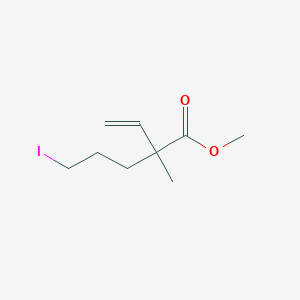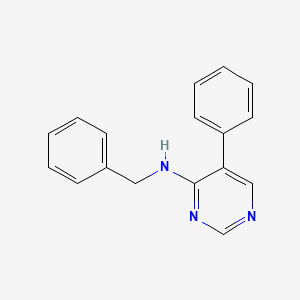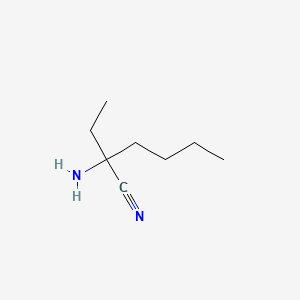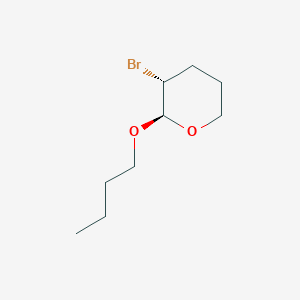
(2R,3R)-3-Bromo-2-butoxyoxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R)-3-Bromo-2-butoxyoxane: is an organic compound that belongs to the class of oxanes. This compound is characterized by the presence of a bromine atom and a butoxy group attached to the oxane ring. The stereochemistry of the compound is defined by the (2R,3R) configuration, indicating the specific spatial arrangement of the substituents around the oxane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R)-3-Bromo-2-butoxyoxane typically involves the bromination of a suitable precursor. One common method is the bromination of (2R,3R)-2-butoxyoxane using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, concentration, and reaction time is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: (2R,3R)-3-Bromo-2-butoxyoxane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The oxane ring can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted oxanes with different functional groups.
Elimination Reactions: Formation of alkenes.
Oxidation and Reduction: Formation of various oxidized or reduced oxane derivatives.
Aplicaciones Científicas De Investigación
Chemistry: (2R,3R)-3-Bromo-2-butoxyoxane is used as an intermediate in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in the study of stereoselective reactions and the development of chiral catalysts.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and the mechanisms of enzymatic reactions involving oxane derivatives.
Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile building block for drug synthesis.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stereochemistry are exploited in the manufacture of polymers, agrochemicals, and other high-value products.
Mecanismo De Acción
The mechanism of action of (2R,3R)-3-Bromo-2-butoxyoxane depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution or elimination reactions. The oxane ring can participate in ring-opening reactions, leading to the formation of various products. The molecular targets and pathways involved in its biological activity are determined by the specific enzymes or receptors it interacts with.
Comparación Con Compuestos Similares
(2R,3R)-3-Chloro-2-butoxyoxane: Similar structure but with a chlorine atom instead of bromine.
(2R,3R)-3-Iodo-2-butoxyoxane: Similar structure but with an iodine atom instead of bromine.
(2R,3R)-3-Fluoro-2-butoxyoxane: Similar structure but with a fluorine atom instead of bromine.
Uniqueness: The uniqueness of (2R,3R)-3-Bromo-2-butoxyoxane lies in its specific stereochemistry and the presence of the bromine atom, which imparts distinct reactivity compared to its halogenated analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research.
Propiedades
Número CAS |
61092-42-0 |
|---|---|
Fórmula molecular |
C9H17BrO2 |
Peso molecular |
237.13 g/mol |
Nombre IUPAC |
(2R,3R)-3-bromo-2-butoxyoxane |
InChI |
InChI=1S/C9H17BrO2/c1-2-3-6-11-9-8(10)5-4-7-12-9/h8-9H,2-7H2,1H3/t8-,9-/m1/s1 |
Clave InChI |
QLTXRMZGTJMNBH-RKDXNWHRSA-N |
SMILES isomérico |
CCCCO[C@H]1[C@@H](CCCO1)Br |
SMILES canónico |
CCCCOC1C(CCCO1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



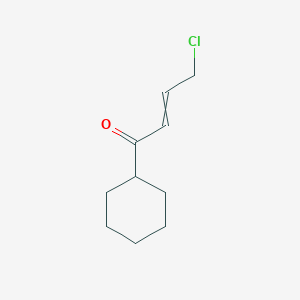

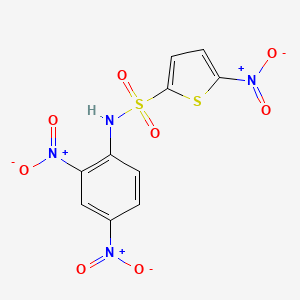
![Trimethyl{[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl][(prop-2-en-1-yl)oxy]methyl}silane](/img/structure/B14600891.png)
